molecular formula C10H13NO2 B13869430 (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol

Cat. No.: B13869430
M. Wt: 179.22 g/mol
InChI Key: JEMCSKVSXAMTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is a derivative of pyridine, featuring a cyclopropyl group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity. Further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(5-cyclopropyl-2-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C10H13NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-5,7,12H,2-3,6H2,1H3

InChI Key

JEMCSKVSXAMTGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2CC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.